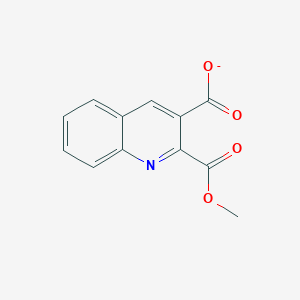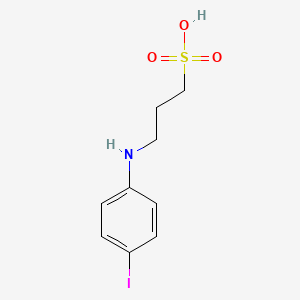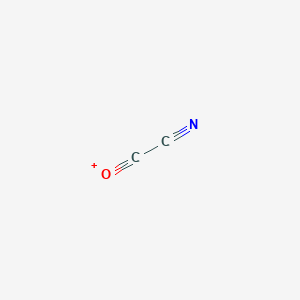
(Cyanomethylidyne)oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyanomethylidyne)oxidanium is a chemical compound characterized by the presence of a cyanomethylidyne group bonded to an oxidanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (Cyanomethylidyne)oxidanium typically involves the reaction of a cyanomethylidyne precursor with an oxidizing agent. One common method is the reaction of cyanomethylidyne chloride with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyanomethylidyne)oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The cyanomethylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanomethylidyne oxide, while reduction may produce cyanomethylidyne hydride.
Applications De Recherche Scientifique
(Cyanomethylidyne)oxidanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Cyanomethylidyne)oxidanium involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
(Cyanomethylidyne)oxidanium can be compared with other similar compounds, such as:
Cyanomethylidyne chloride: This compound is a precursor in the synthesis of this compound.
Cyanomethylidyne hydride: A reduced form of this compound.
Cyanomethylidyne oxide: An oxidized form of this compound.
Propriétés
Numéro CAS |
138853-34-6 |
|---|---|
Formule moléculaire |
C2NO+ |
Poids moléculaire |
54.03 g/mol |
Nom IUPAC |
cyanomethylidyneoxidanium |
InChI |
InChI=1S/C2NO/c3-1-2-4/q+1 |
Clé InChI |
WYHQSNCSDYDGRE-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C#[O+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


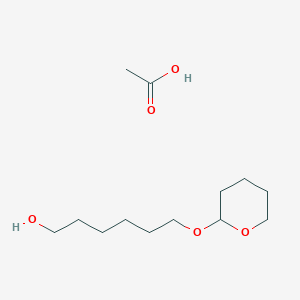
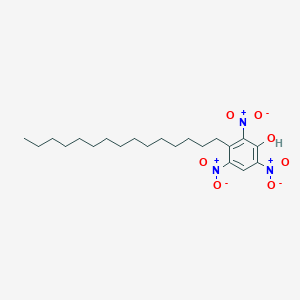
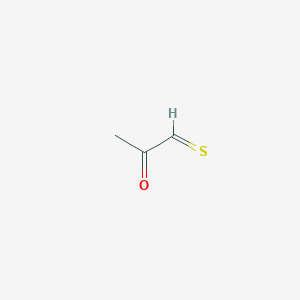
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
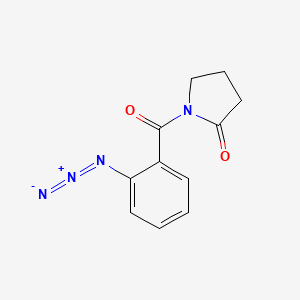
methanone](/img/structure/B14289776.png)
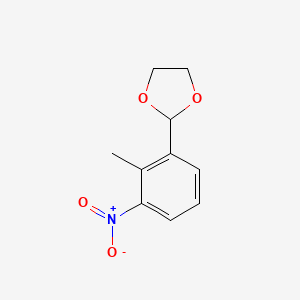
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
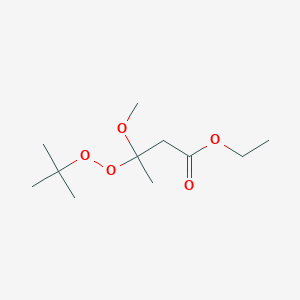
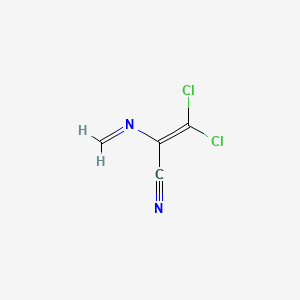
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
